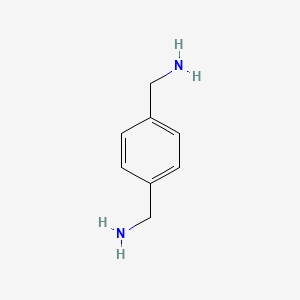
1,4-Benzenedimethanamine
Cat. No. B1584979
Key on ui cas rn:
539-48-0
M. Wt: 136.19 g/mol
InChI Key: ISKQADXMHQSTHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04247478
Procedure details


A stirred autoclave is charged with 900 ml. of diethylene glycol dimethyl ether (Diglyme), 100 ml. ammonia, 100 g. terephthalonitrile (TPN) and the desired amount of catalyst and 100 ml of water. The autoclave is heated to 125° C. Hydrogen is introduced rapidly until the selected pressure is reached. The absorption of hydrogen starts immediately and additional hydrogen is added to keep the pressure at the selected level. The course of the reaction is monitored by measuring the volume of hydrogen consumed and by periodic withdrawal of a small sample of the reaction mixture for analysis. When the analysis indicates that all of the terephthalonitrile is reacted, the agitation is stopped and the reactor is cooled rapidly and vented. The reaction mixture is filtered to recover the catalyst and then is flash evaporated to remove solvent. The residual oil is distilled at about 100° C. and 0.5 mm Hg. to give practically pure p-xylylene diamine. A small amount of high rolling residue remains in the distillation pot.





Name
Identifiers


|
REACTION_CXSMILES
|
COCCOCCOC.N.[C:11](#[N:20])[C:12]1[CH:19]=[CH:18][C:15]([C:16]#[N:17])=[CH:14][CH:13]=1.[H][H]>O>[C:12]1([CH2:11][NH2:20])[CH:19]=[CH:18][C:15]([CH2:16][NH2:17])=[CH:14][CH:13]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COCCOCCOC
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=C(C#N)C=C1)#N
|
Step Five
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
125 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
A stirred autoclave is charged with 900 ml
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The absorption of hydrogen
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
additional hydrogen is added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
consumed and by periodic withdrawal of a small sample of the reaction mixture for analysis
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is reacted
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the reactor is cooled rapidly
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The reaction mixture is filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to recover the catalyst
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove solvent
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The residual oil is distilled at about 100° C.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=C(C=C1)CN)CN
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
